N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a bromopyridine carboxamide
Mechanism of Action
Target of action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical pathways
Benzofuran derivatives have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of action
Benzofuran derivatives have been found to have significant effects on various types of cells, including cancer cells .
Biochemical Analysis
Cellular Effects
Some benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of o-hydroxyacetophenones under basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with a suitable methoxyethyl halide.
Bromination of Pyridine: The bromopyridine moiety can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Amidation Reaction: The final step involves the coupling of the benzofuran derivative with the bromopyridine carboxylic acid to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuranones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzofuranones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities such as anti-tumor, antibacterial, and antiviral properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide is unique due to the presence of both benzofuran and bromopyridine moieties, which may confer distinct biological activities and synthetic versatility compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-22-16(15-7-11-4-2-3-5-14(11)23-15)10-20-17(21)12-6-13(18)9-19-8-12/h2-9,16H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJLAPLIMROMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CN=C1)Br)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.